2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which can influence the molecule’s reactivity and interactions with biological targets .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the piperazine ring might undergo reactions with acids or bases, and the nitro group could be reduced to an amine .Scientific Research Applications
- Monolayer-Capped Nanoparticles (MCNPs) : The compound has been employed in the synthesis of MCNPs containing 3-5 nm gold nanoparticles. These MCNPs find applications in catalysis, imaging, and drug delivery .
- Fluorodifen Photodegradation : 2-Nitro-4-(trifluoromethyl)phenol is a major product in the solution phase photodecomposition of fluorodifen. Understanding its behavior sheds light on environmental fate and degradation pathways .
- 2-Nitro-4-(trifluoromethyl)benzoic Acid : This compound, derived from the target molecule, is used as a pharmaceutical intermediate. It has applications in drug synthesis and formulation .
Materials Science and Nanotechnology
Photodecomposition Studies
Pharmaceutical Intermediates
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, if this compound is a drug, it might interact with biological targets such as enzymes or receptors. The trifluoromethyl group, for example, is often used in pharmaceuticals to improve stability and lipophilicity .
properties
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F6N3O4/c22-20(23,24)15-3-1-2-14(12-15)19(31)34-11-10-28-6-8-29(9-7-28)17-5-4-16(21(25,26)27)13-18(17)30(32)33/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSWZHCYKKDDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate |
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